
2-Bromo-5-(bromomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(bromomethyl)aniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine atoms at the 2nd and 5th positions, and a methyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)aniline typically involves the bromination of 5-methyl-2-nitroaniline followed by reduction. The process can be summarized as follows:
Nitration: 5-Methyl-2-nitroaniline is prepared by nitration of 5-methylaniline.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(bromomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-Bromo-5-(bromomethyl)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(bromomethyl)aniline involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoaniline: Similar structure but lacks the bromomethyl group.
5-Bromo-2-methoxyaniline: Similar structure with a methoxy group instead of a bromomethyl group.
2-Bromo-5-methylaniline: Similar structure but lacks the additional bromine atom.
Propiedades
Fórmula molecular |
C7H7Br2N |
|---|---|
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
2-bromo-5-(bromomethyl)aniline |
InChI |
InChI=1S/C7H7Br2N/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,10H2 |
Clave InChI |
RWGXULSVUAWYTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
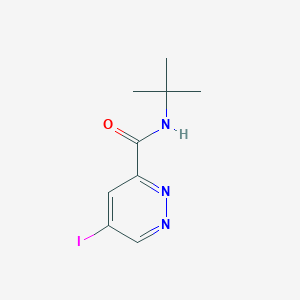
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
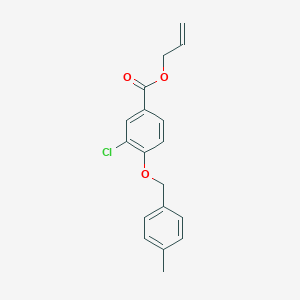

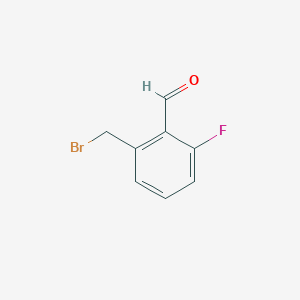
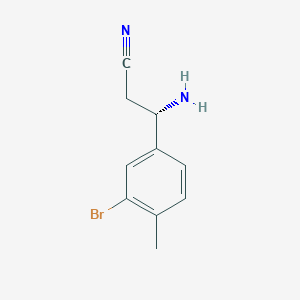
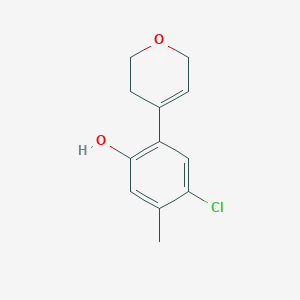

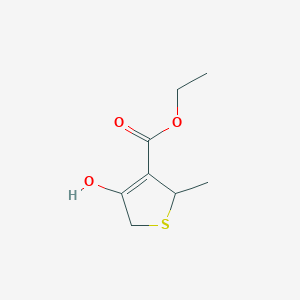
![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)


![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)
